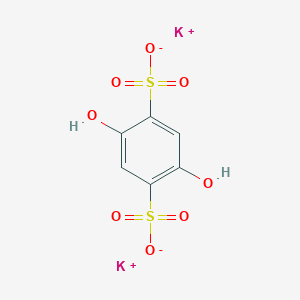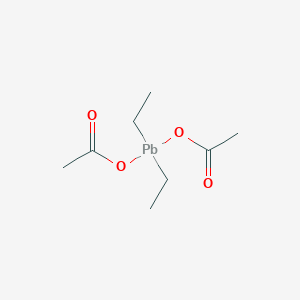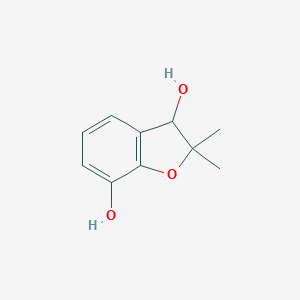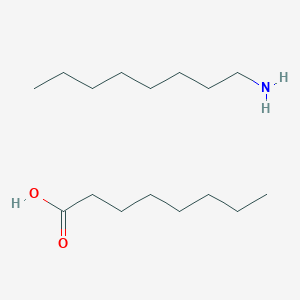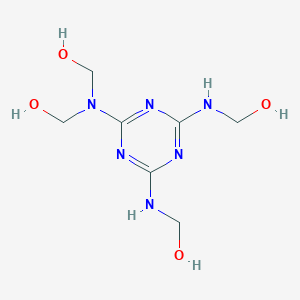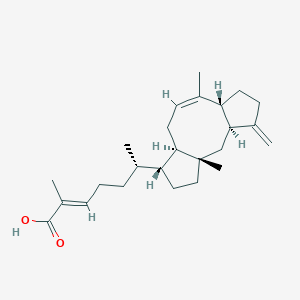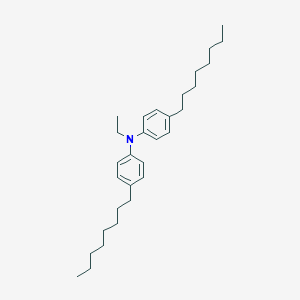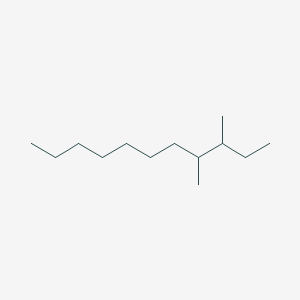![molecular formula C9H14 B095573 Tricyclo[4.3.0.0~3,8~]nonane CAS No. 19026-97-2](/img/structure/B95573.png)
Tricyclo[4.3.0.0~3,8~]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.3.0.0~3,8~]nonane, commonly known as Tcn, is a bicyclic organic compound that has been of great interest to scientists due to its unique structure and potential applications in various fields of research. Tcn is a challenging compound to synthesize, and its complex structure has made it a subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action of Tcn is not well understood, and further research is needed to elucidate its mechanism of action. However, it is believed that Tcn interacts with specific receptors in the body, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Tcn has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that Tcn can induce apoptosis, a process of programmed cell death, in cancer cells. Tcn has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tcn has several advantages and limitations for lab experiments. One of the significant advantages of Tcn is its unique structure, which makes it an excellent candidate for the development of new materials with unique properties. However, the synthesis of Tcn is a challenging task, which limits its use in lab experiments.
Direcciones Futuras
Several future directions for research on Tcn have been proposed. One of the significant areas of research is the development of new methods for the synthesis of Tcn and its derivatives. Another area of research is the investigation of the mechanism of action of Tcn, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of Tcn-based materials in the development of new organic electronic devices is an area of research that holds significant promise.
In conclusion, Tcn is a unique and challenging compound that has been of great interest to scientists due to its potential applications in various fields of research. The synthesis of Tcn is a challenging task, and its mechanism of action is not well understood. However, Tcn has been shown to exhibit several biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research on Tcn is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of Tcn is a challenging task due to its unique structure. Several methods have been proposed for the synthesis of Tcn, including the Diels-Alder reaction, which involves the reaction of an alkyne with a diene. This method has been widely used for the synthesis of Tcn and its derivatives. Another method involves the intramolecular cyclization of a precursor compound to form Tcn. This method is relatively more straightforward and has been used to synthesize Tcn and its derivatives.
Aplicaciones Científicas De Investigación
Tcn has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Tcn is in the field of organic electronics. Tcn-based materials have been shown to exhibit excellent electrical conductivity and have been used in the fabrication of organic electronic devices such as transistors and solar cells.
Propiedades
Número CAS |
19026-97-2 |
|---|---|
Nombre del producto |
Tricyclo[4.3.0.0~3,8~]nonane |
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
tricyclo[4.3.0.03,8]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-8-5-9(7)3-6(1)8/h6-9H,1-5H2 |
Clave InChI |
WBLYVHWYIZLSDT-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C1CC2C3 |
SMILES canónico |
C1CC2CC3C1CC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



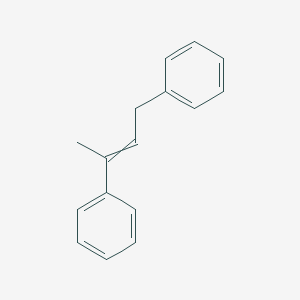
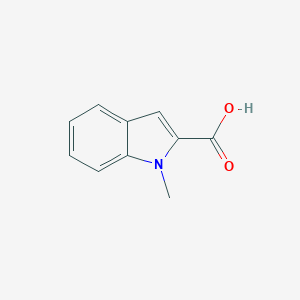
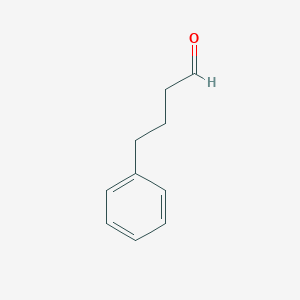
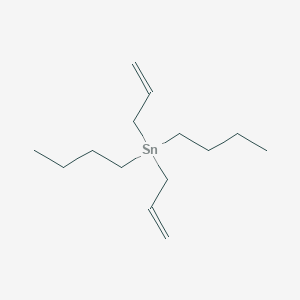
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
